molecular formula C15H13FN2 B6206896 4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile CAS No. 797769-58-5

4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile

Cat. No.: B6206896
CAS No.: 797769-58-5
M. Wt: 240.3
InChI Key:
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Description

4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile is an organic compound with the molecular formula C15H13FN2 It is characterized by the presence of a fluorophenyl group attached to a benzonitrile moiety via an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzylamine and 4-cyanobenzaldehyde.

    Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(4-chlorophenyl)methyl]amino}methyl)benzonitrile
  • 4-({[(4-bromophenyl)methyl]amino}methyl)benzonitrile
  • 4-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile

Uniqueness

4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound in drug design and other scientific research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile involves the reaction of 4-fluorobenzylamine with benzyl cyanide in the presence of a suitable catalyst to form the intermediate 4-({[(4-fluorophenyl)methyl]amino}methyl)benzyl cyanide, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "4-fluorobenzylamine", "benzyl cyanide", "catalyst", "water", "acid" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with benzyl cyanide in the presence of a suitable catalyst, such as palladium on carbon, in anhydrous ethanol at reflux temperature to form the intermediate 4-({[(4-fluorophenyl)methyl]amino}methyl)benzyl cyanide.", "Step 2: The intermediate is then hydrolyzed by adding water and acid, such as hydrochloric acid, to the reaction mixture and heating it at reflux temperature for several hours. This results in the formation of 4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile as the final product.", "Step 3: The product is then isolated by filtration, washed with water and dried under vacuum." ] }

CAS No.

797769-58-5

Molecular Formula

C15H13FN2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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